

# "4-Oxobutyl benzoate" IUPAC name and CAS number (106200-41-3)

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## Compound of Interest

Compound Name: 4-Oxobutyl benzoate

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## An In-Depth Technical Guide to Methyl 4-(4-Oxobutyl)benzoate

IUPAC Name: Methyl 4-(4-oxobutyl)benzoate CAS Number: 106200-41-3

This technical guide provides a comprehensive overview of methyl 4-(4-oxobutyl)benzoate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its pivotal role in the manufacturing of the chemotherapy agent Pemetrexed.

## Physicochemical and Spectroscopic Data

The properties of methyl 4-(4-oxobutyl)benzoate are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 4-(4-Oxobutyl)benzoate

Property	Value	Source
IUPAC Name	Methyl 4-(4-oxobutyl)benzoate	PubChem[1]
CAS Number	106200-41-3	PubChem[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	206.24 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid or solid	N/A
Melting Point	76.5-78 °C	N/A
Boiling Point	131 °C at <1 Torr	N/A
Density	1.082 ± 0.06 g/cm <sup>3</sup> (Predicted)	N/A
Solubility	Soluble in Chloroform, DMSO, Methanol (slightly)	N/A

Table 2: Spectroscopic Data of Methyl 4-(4-Oxobutyl)benzoate

Technique	Data
<sup>1</sup> H NMR	Predicted $\delta$ (ppm): 9.8 (s, 1H, -CHO), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH <sub>3</sub> ), 3.0 (t, 2H, -CH <sub>2</sub> -Ar), 2.8 (t, 2H, -CH <sub>2</sub> -CHO), 2.1 (quintet, 2H, -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)
<sup>13</sup> C NMR	Predicted $\delta$ (ppm): 202.0 (-CHO), 166.5 (C=O, ester), 145.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 52.0 (-OCH <sub>3</sub> ), 43.0 (-CH <sub>2</sub> -), 35.0 (-CH <sub>2</sub> -), 20.0 (-CH <sub>2</sub> -)
Mass Spectrometry (EI-MS)	Predicted m/z: 206 (M <sup>+</sup> ), 175 (M <sup>+</sup> - OCH <sub>3</sub> ), 149 (M <sup>+</sup> - C <sub>4</sub> H <sub>7</sub> O), 121 (M <sup>+</sup> - C <sub>4</sub> H <sub>7</sub> O - CO), 91 (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> )
Infrared (IR) Spectroscopy	Predicted $\nu$ (cm <sup>-1</sup> ): 2950 (C-H, alkyl), 2720 (C-H, aldehyde), 1720 (C=O, ester), 1685 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1280, 1110 (C-O, ester)

Note: Experimentally obtained spectral data for methyl 4-(4-oxobutyl)benzoate is not readily available in public databases. The data presented is predicted based on the chemical structure and typical values for the functional groups present.

## Experimental Protocols

Methyl 4-(4-oxobutyl)benzoate can be synthesized through several established methods in organic chemistry. Below are detailed protocols for two common synthetic routes, as well as a key subsequent transformation in the synthesis of Pemetrexed.

## Synthesis via Heck Reaction

The Heck reaction provides a reliable method for the carbon-carbon bond formation required to produce methyl 4-(4-oxobutyl)benzoate from readily available starting materials.

Reaction: Methyl 4-bromobenzoate + 3-buten-1-ol → Methyl 4-(4-oxobutyl)benzoate

#### Reagents and Materials:

- Methyl 4-bromobenzoate
- 3-Buten-1-ol
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Toluene, anhydrous
- Diatomaceous earth
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate

#### Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
- Flush the flask with nitrogen.

- Add anhydrous toluene via syringe, followed by 3-buten-1-ol (1.2 equivalents) and triethylamine (1.5 equivalents).
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.
- Combine the filtrate and washes and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.

## Synthesis via Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic precursor.

Reaction: Methyl benzoate + Succinic anhydride → 3-(4-carbomethoxybenzoyl)propanoic acid, followed by reduction.

Reagents and Materials:

- Methyl benzoate
- Succinic anhydride
- Aluminum chloride (AlCl<sub>3</sub>), anhydrous
- Nitrobenzene or Dichloromethane, anhydrous
- Ice-cold dilute hydrochloric acid
- Sodium bicarbonate solution

- Anhydrous sodium sulfate
- Appropriate reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Clemmensen or Wolff-Kishner reduction conditions)

Procedure:

- Acylation Step:
  - To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous nitrobenzene or dichloromethane at 0 °C, slowly add a mixture of methyl benzoate (1 equivalent) and succinic anhydride (1.1 equivalents).
  - Allow the reaction to stir at room temperature for 24-48 hours.
  - Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
  - If using dichloromethane, separate the organic layer. If using nitrobenzene, perform steam distillation to remove the solvent.
  - Extract the aqueous layer with ethyl acetate.
  - Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
  - Concentrate under reduced pressure to obtain the keto-acid intermediate.
- Reduction Step:
  - The keto group of 3-(4-carbomethoxybenzoyl)propanoic acid is then selectively reduced to a methylene group. A common method is a modified Clemmensen reduction.
  - Dissolve the keto-acid in trifluoroacetic acid and treat with triethylsilane (2-3 equivalents) at room temperature.
  - Stir the reaction for 12-24 hours.
  - Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
- The resulting carboxylic acid is then converted to the aldehyde, methyl 4-(4-oxobutyl)benzoate, through standard functional group transformations (e.g., conversion to an acyl chloride followed by Rosenmund reduction or conversion to a Weinreb amide followed by reduction with DIBAL-H).

## $\alpha$ -Bromination of Methyl 4-(4-Oxobutyl)benzoate

This compound is a key intermediate in the synthesis of Pemetrexed. The next step in this synthetic sequence is the selective bromination at the alpha-position to the aldehyde.

Reaction: Methyl 4-(4-oxobutyl)benzoate + Br<sub>2</sub> → Methyl 4-(3-bromo-4-oxobutyl)benzoate

Reagents and Materials:

- Methyl 4-(4-oxobutyl)benzoate
- Bromine (Br<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Acetic acid (catalytic amount)
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in anhydrous dichloromethane in a flask protected from light.
- Add a catalytic amount of acetic acid.

- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.
- Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
- Quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which is often used in the next step without further purification.

## Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to methyl 4-(4-oxobutyl)benzoate.

Caption: Synthetic workflow for methyl 4-(4-oxobutyl)benzoate and its subsequent transformation.

Caption: Key steps in the synthesis of Pemetrexed from methyl 4-(4-oxobutyl)benzoate.

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## References

- 1. hmdb.ca [hmdb.ca]



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